N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride

Beschreibung

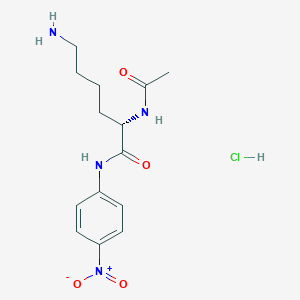

Introduction and Chemical Identity

Nomenclature and Classification

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride belongs to the class of peptide nitroanilides , which are synthetic substrates designed to mimic natural peptide bonds. Its systematic IUPAC name is (2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide hydrochloride . The molecule consists of three functional regions:

- N-alpha-acetylated lysine residue : Modifies the ε-amino group to prevent nonspecific cleavage.

- p-nitroaniline (pNA) chromophore : Releases a yellow-colored product upon hydrolysis, detectable at 405 nm.

- Hydrochloride counterion : Enhances solubility in aqueous buffers.

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₂₁ClN₄O₄ | |

| Molecular weight | 308.34 g/mol | |

| CAS Registry Number | 50931-35-6 | |

| Storage temperature | 2–8°C |

The compound’s classification as a chromogenic substrate stems from its role in quantifying enzymatic activity through spectrophotometric assays.

Historical Context in Biochemical Research

Ac-L-Lys-pNA·HCl emerged in the 1970s as a tool to investigate serine proteases. Early studies by Petkov et al. (1973) demonstrated its utility in continuous assays for urokinase , a plasminogen activator, by monitoring pNA release at 405 nm. This innovation replaced labor-intensive endpoint assays with real-time kinetic measurements.

In the 1980s, researchers utilized Ac-L-Lys-pNA·HCl to identify transient tetrahedral intermediates in elastase-catalyzed reactions at subzero temperatures, revealing mechanistic details of protease catalysis. By the 2000s, its applications expanded to lysine aminopeptidases in extremophiles, such as Pyrococcus furiosus, where thermostable enzymes hydrolyzed the substrate optimally at 100°C.

Recent work has linked N-alpha-acetylation—a modification mediated by enzymes like Arrest Defective 1 (ARD1)—to apoptotic regulation, using Ac-L-Lys-pNA·HCl to assay acetylation-dependent protein interactions.

Significance in Enzyme Studies

Ac-L-Lys-pNA·HCl is pivotal in characterizing lysine-specific proteases and aminopeptidases . Key applications include:

Kinetic Parameter Determination

- Trypsin : Exhibits a k/K ratio of 2 × 10⁶ M⁻¹s⁻¹ for Ac-L-Lys-pNA·HCl, with pH-dependent activity governed by histidine-57 (pKa = 6.75) and aspartate-189 (pKa = 4.10).

- Elastase : Hydrolyzes the substrate with a V of 3,000 U/mg and K of 2–4 mM, highlighting its preference for lysine residues.

- Lysine aminopeptidases : Kluyveromyces marxianus enzymes show K = 0.33 mM and V = 2.2 mM/min/mg, inhibited by metalloprotease inhibitors like o-phenanthroline.

Mechanistic Insights

The substrate’s structure permits studies on:

Synonyms and Alternate Designations

This compound is referenced under multiple aliases across literature and commercial catalogs:

CAS numbers for related derivatives include 40492-96-4 (L-lysine p-nitroanilide dihydrobromide) and 19746-40-8 (N-acetyl-leucine p-nitroanilide), emphasizing structural similarities among chromogenic substrates.

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMQBHVCNLUPQM-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reagents and Conditions

-

Reagents : Acetic anhydride, pyridine (base catalyst), and L-lysine.

-

Solvent : Anhydrous methanol or dimethylformamide (DMF).

-

Temperature : 0–4°C (initial reaction), followed by room temperature incubation.

-

Reaction Time : 6–12 hours.

The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine neutralizes the generated acetic acid, shifting the equilibrium toward product formation.

Workup and Isolation

Post-reaction, the mixture is concentrated under reduced pressure. The residue is dissolved in water, acidified to pH 2–3 with hydrochloric acid, and extracted with ethyl acetate to remove unreacted reagents. The aqueous layer is lyophilized to yield N-alpha-acetyl-L-lysine as a white solid.

Coupling with p-Nitroaniline

The acetylated lysine is coupled with p-nitroaniline to form the amide bond. This step requires activation of the carboxyl group to enhance electrophilicity.

Activation Strategies

-

Acyl Chloride Formation : Thionyl chloride (SOCl₂) converts the carboxyl group into an acyl chloride.

-

Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–4 hours.

-

-

Mixed Carbonate Approach : Alternatively, carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are used in DMF.

Coupling Reaction

-

Reagents : Activated N-alpha-acetyl-L-lysine, p-nitroaniline, triethylamine (TEA).

-

Solvent : Anhydrous DCM or DMF.

-

Temperature : 0°C (initial), then room temperature.

-

Reaction Time : 12–24 hours.

The reaction is monitored via thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is precipitated using ice-cold diethyl ether.

Formation of the Hydrochloride Salt

The free base of the coupled product is converted to its hydrochloride salt to enhance solubility and stability.

Procedure

-

The product is dissolved in minimal anhydrous ethanol.

-

Hydrogen chloride gas is bubbled through the solution until precipitation occurs.

-

Alternatively, concentrated hydrochloric acid is added dropwise under stirring.

The mixture is cooled to 4°C to promote crystallization. The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Purification and Characterization

Final purification ensures high purity, critical for biochemical applications.

Methods

-

Recrystallization : The hydrochloride salt is recrystallized from a mixture of ethanol and water (3:1 v/v).

-

Column Chromatography : Silica gel chromatography with a gradient of methanol in chloroform (0–5%) removes residual impurities.

Analytical Validation

-

HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity.

-

NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic peaks: δ 8.15 (d, 2H, aromatic), δ 4.25 (m, 1H, α-CH), δ 3.10 (t, 2H, ε-CH₂).

-

Mass Spectrometry : ESI-MS m/z 344.79 [M+H]⁺, consistent with the molecular formula C₁₄H₂₁ClN₄O₄.

Optimization and Challenges

Yield Considerations

-

Acetylation Step : 85–90% yield (due to competing ε-amino acetylation).

-

Coupling Step : 60–75% yield (steric hindrance from the acetyl group).

-

Salt Formation : >95% yield.

Mitigating Side Reactions

-

Selective Protection : Using Boc (tert-butoxycarbonyl) for the ε-amino group prior to acetylation reduces byproducts.

-

Low-Temperature Coupling : Minimizes racemization and hydrolysis.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for different preparation strategies:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | 85–90 | 90 |

| Acyl Chloride Coupling | SOCl₂, TEA | 60–70 | 85 |

| Carbodiimide Coupling | EDC/HOBt, DMF | 65–75 | 92 |

| Salt Formation | HCl gas, ethanol | 95 | 98 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability:

Analyse Chemischer Reaktionen

Types of Reactions

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions when exposed to lysine-specific proteases. The hydrolysis breaks the bond between the lysine and p-nitroaniline moieties, releasing p-nitroaniline, which can be detected colorimetrically .

Common Reagents and Conditions

Common reagents used in the reactions involving N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride include proteolytic enzymes such as trypsin and lysyl oxidase. The reactions are typically carried out under mild conditions, such as physiological pH and temperature .

Major Products Formed

The major product formed from the hydrolysis of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is p-nitroaniline, which serves as a chromophore for colorimetric detection .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Biochemical Assays

- N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride serves as a substrate for various proteases, particularly serine proteases like trypsin and urokinase. Its hydrolysis releases p-nitroaniline, which can be spectrophotometrically monitored, making it a valuable tool for studying enzyme kinetics and inhibition .

- Drug Development

- Protein Labeling

- Diagnostic Applications

- Research on Metabolic Pathways

Enzymatic Activity Studies

In a study examining the kinetics of trypsin-catalyzed hydrolysis of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride, researchers observed that the reaction rate varied significantly with pH levels, indicating that environmental conditions critically influence enzymatic activity. This highlights the importance of this compound in understanding enzyme behavior under different physiological conditions .

Inhibition Studies

Another study demonstrated that N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride could serve as a competitive inhibitor for plasmin when used alongside other substrates. This finding is significant for developing antifibrinolytic agents that could be used therapeutically to manage bleeding disorders .

Data Summary Table

Wirkmechanismus

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride exerts its effects by serving as a substrate for lysine-specific proteases. Upon enzymatic hydrolysis, the bond between the lysine and p-nitroaniline moieties is cleaved, releasing p-nitroaniline. This release can be detected colorimetrically, allowing for the quantification of protease activity . The molecular targets involved in this process are the active sites of lysine-specific proteases .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Kinetic Parameters and Enzyme Specificity

- N-alpha-Acetyl-L-lysine p-nitroanilide: Limited kinetic data available, but its lysine-acetylated structure suggests specificity for enzymes recognizing acetylated substrates (e.g., histone deacetylases or acetyl-lysine-binding proteases) .

- BAPNA : Exhibits a Km of 0.61 mM and kcat/Km of 0.23 s⁻¹·mM⁻¹ for ISP1, indicating moderate catalytic efficiency .

- FVR-pNA : Higher catalytic efficiency (kcat/Km = 0.56 s⁻¹·mM⁻¹ ) due to optimized tripeptide sequence .

- L-Ala-pNA: No detectable activity with ISP1 or trypsin, confirming the necessity of arginine/lysine for cleavage .

Key Research Findings

Substrate Specificity: Enzymes like ISP1 exhibit strict preference for arginine/lysine in the P1 position.

Inhibitor Screening : BAPNA and similar substrates are used to test serine protease inhibitors (e.g., PMSF, TLCK) .

Species-Specific Variations : Pacific cod trypsin hydrolyzes BAPA (Km ~0.1 mM) more efficiently than mammalian trypsins, highlighting evolutionary adaptations .

Biologische Aktivität

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride (Ac-Lys-pNA) is a synthetic compound widely utilized in biochemical research due to its specific interactions with proteolytic enzymes. This article delves into its biological activity, mechanisms of action, and applications in various fields.

- Molecular Formula: C14H21ClN4O4

- Molecular Weight: 344.79 g/mol

- CAS Number: 201677-92-1

Ac-Lys-pNA is characterized by its acetylated lysine structure, which enhances its solubility and stability compared to unmodified lysine derivatives.

Ac-Lys-pNA primarily functions as a substrate for specific proteolytic enzymes, particularly lysine aminopeptidases and serine proteases. Upon enzymatic hydrolysis, it releases p-nitroaniline, a chromogenic product that can be quantified spectrophotometrically.

Enzymatic Hydrolysis

The hydrolysis reaction can be summarized as follows:

This reaction is crucial for understanding enzyme kinetics and specificity.

Cellular Effects

Ac-Lys-pNA influences several cellular processes by participating in proteolytic pathways. The release of p-nitroaniline serves as an indicator of enzyme activity, impacting:

- Cell Signaling Pathways: The compound's hydrolysis can modulate signaling pathways that are critical for cellular responses.

- Gene Expression: By affecting proteolytic activity, Ac-Lys-pNA may indirectly influence the expression of genes involved in metabolism and cellular growth.

Dosage Effects in Animal Models

Research indicates that the biological effects of Ac-Lys-pNA vary with dosage. Higher concentrations have been shown to enhance enzyme activity significantly, which can lead to toxicity if not properly regulated. Studies suggest that careful dosage is essential for both experimental accuracy and safety in animal models .

Biochemical Assays

Ac-Lys-pNA is extensively used in various scientific applications:

- Enzyme Kinetics: It serves as a model substrate for studying the kinetics of lysine-specific proteases.

- Diagnostic Tools: The compound is employed in assays to detect protease activity related to diseases such as cancer and neurodegenerative disorders.

- Industrial Applications: It is utilized in enzyme-based processes within biotechnology and pharmaceutical industries.

Case Studies

-

Kinetic Studies on Trypsin Activity:

A study demonstrated the pH dependence of trypsin-catalyzed hydrolysis of Ac-Lys-pNA, revealing optimal enzymatic activity at alkaline pH levels. This information is crucial for optimizing conditions in biochemical assays . -

Protease Activity in Disease Models:

In models of periodontal disease, Ac-Lys-pNA has been used to assess the activity of cysteine proteases produced by pathogenic bacteria, providing insights into potential therapeutic interventions .

Q & A

Basic Questions

Q. What are the recommended storage conditions and handling protocols for N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride to ensure stability in laboratory settings?

- Methodological Answer: Store the compound in a desiccator at 2–8°C, protected from light and moisture, to prevent hydrolysis of the p-nitroanilide group. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prior to use, confirm solubility in assay buffers (e.g., Tris-HCl or phosphate buffers, pH 7.0–8.0) and filter-sterilize if required. Refer to safety data sheets for handling guidelines, including personal protective equipment (PPE) such as nitrile gloves and lab coats .

Q. How is N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride typically used as a substrate in protease activity assays?

- Methodological Answer: The compound serves as a chromogenic substrate, releasing p-nitroaniline upon enzymatic cleavage, detectable at 405 nm. Standard protocols involve incubating the substrate (0.1–2.0 mM) with the target enzyme (e.g., trypsin-like proteases) in a buffered system (e.g., Tris-HCl, pH 8.2) at 37°C. Kinetic measurements are performed in microplate readers using initial rate calculations. Include negative controls (e.g., enzyme-free or inhibitor-treated samples) to account for non-specific hydrolysis .

Q. What analytical techniques are employed to assess the purity and structural integrity of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride prior to experimental use?

- Methodological Answer: Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) is used to quantify purity (>98%) and detect related substances. Thin-layer chromatography (TLC) on silica gel plates (eluent: chloroform-methanol mixtures) provides rapid purity checks. Confirm structural integrity via NMR (1H/13C) and mass spectrometry (ESI-MS) .

Advanced Research Questions

Q. What methodological considerations are critical when determining kinetic parameters (e.g., , ) of enzymes using this substrate?

- Methodological Answer: Optimize substrate concentrations to avoid inhibition at high levels (e.g., 0.05–1.0 mM). Use non-linear regression (e.g., Michaelis-Menten or Hill plots) for parameter estimation. Account for buffer effects (e.g., ionic strength, pH) and temperature (25–37°C). For competitive inhibition studies, include varying inhibitor concentrations and calculate using Dixon plots .

Q. How can researchers resolve contradictions in enzymatic activity data obtained from different experimental setups using this substrate?

- Methodological Answer: Discrepancies often arise from variations in buffer composition (e.g., Tris vs. phosphate), substrate preparation (e.g., stock solution stability), or detection sensitivity (e.g., plate reader calibration). Standardize protocols using reference enzymes (e.g., trypsin) and validate with inter-laboratory comparisons. Address interference from endogenous proteases via pre-incubation with class-specific inhibitors (e.g., PMSF for serine proteases) .

Q. What strategies are effective in minimizing interference from endogenous substrates or enzymes when utilizing this compound in complex biological matrices?

- Methodological Answer: Pre-treat samples (e.g., plasma, tissue homogenates) with affinity chromatography or precipitation (e.g., ammonium sulfate) to remove interfering proteins. Use synthetic protease inhibitors (e.g., aprotinin, leupeptin) at non-competitive concentrations. Validate specificity via knockout models or RNA interference targeting the enzyme of interest .

Q. How can substrate inhibition effects be modeled and mitigated in kinetic studies with this compound?

- Methodological Answer: Substrate inhibition at high concentrations (>2.0 mM) can be modeled using the modified Michaelis-Menten equation:

Experimentally, reduce substrate concentrations or switch to a non-inhibitory analog. Validate models with statistical tools (e.g., Akaike information criterion) to select the best-fit kinetic mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.